(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine
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Overview
Description
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine is a complex organic compound with a unique structure that combines a quinoline moiety with a sulfonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrocarbons.
Scientific Research Applications
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of (3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. The sulfonyl amine group can interact with proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, depending on the specific context and target .
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine: Unique due to its combination of a quinoline moiety and a sulfonyl amine group.
Quinoline derivatives: Often used in medicinal chemistry for their antimicrobial and anticancer properties.
Sulfonyl amine compounds: Known for their ability to interact with proteins and enzymes.
Uniqueness
The uniqueness of this compound lies in its dual functionality, combining the properties of both quinoline and sulfonyl amine groups.
Properties
IUPAC Name |
N-(3-methyl-4-propan-2-ylphenyl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13(2)17-10-9-16(12-14(17)3)21-24(22,23)18-8-4-6-15-7-5-11-20-19(15)18/h4-13,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIFGOUURVKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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